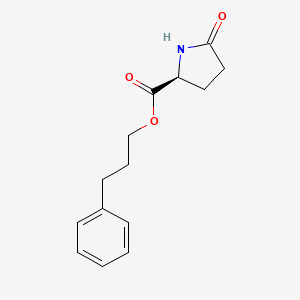

3-Phenylpropyl 5-oxoprolinate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60555-56-8 |

|---|---|

Molecular Formula |

C14H17NO3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

3-phenylpropyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C14H17NO3/c16-13-9-8-12(15-13)14(17)18-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)/t12-/m0/s1 |

InChI Key |

SOIVJGYTVHDYQH-LBPRGKRZSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)OCCCC2=CC=CC=C2 |

Canonical SMILES |

C1CC(=O)NC1C(=O)OCCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylpropyl 5 Oxoprolinate

Established Synthetic Routes and Reaction Pathways for 3-Phenylpropyl 5-oxoprolinate

The synthesis of this compound is primarily achieved through the esterification of 5-oxoproline with 3-phenylpropanol. This process necessitates the preparation of the precursor molecules, which can be accomplished through various established chemical transformations.

Multi-Step Synthesis Strategies for this compound Precursors

Synthesis of 3-Phenylpropanol:

One of the key precursors, 3-phenylpropanol, can be synthesized through several methods. A common laboratory-scale preparation involves the reduction of cinnamic acid or its esters. For instance, ethyl cinnamate (B1238496) can be reduced to 3-phenyl-1-propanol (B195566) using sodium and ethanol. rsc.org Alternatively, catalytic hydrogenation of cinnamaldehyde (B126680) over a palladium catalyst can also yield 3-phenylpropanol. rsc.org Another approach involves the reduction of cinnamic acid with lithium aluminum hydride. rsc.org A more recent and sustainable method involves an artificial old yellow enzyme (OYE)-mediated pathway in Escherichia coli, which can produce 3-phenyl-1-propanol from cinnamic acid. rsc.org

Synthesis of 5-Oxoproline (Pyroglutamic Acid):

The second precursor, 5-oxoproline, is a lactam derivative of glutamic acid. It can be synthesized by the thermal dehydration of glutamic acid, where heating the amino acid leads to the cyclization and loss of a water molecule to form the five-membered lactam ring. rsc.orgtandfonline.com This acid-catalyzed cyclization is a well-established method for producing pyroglutamic acid. rsc.org A Chinese patent describes a method involving heating L-glutamic acid to 130-180 °C to induce dehydration and cyclization, followed by purification. mdpi.com Enzymatic methods also exist, where enzymes like γ-glutamyl cyclotransferase can convert glutamic acid to pyroglutamic acid. researchgate.netlabmanager.com

Key Synthetic Intermediates and Their Transformations to this compound

The principal transformation in the synthesis of the target compound is the esterification reaction between 5-oxoproline and 3-phenylpropanol. Several classical and modern esterification methods can be employed for this purpose.

Fischer-Speier Esterification: This is a traditional acid-catalyzed esterification method where a carboxylic acid and an alcohol are refluxed in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, for instance, by azeotropic distillation. researchgate.net

Carbodiimide-Mediated Esterification (Steglich Esterification): For more sensitive substrates or to achieve milder reaction conditions, carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are used. tandfonline.comjocpr.com The Steglich esterification, in particular, employs a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction at room temperature. tandfonline.comacs.org This method is advantageous as the dicyclohexylurea byproduct is a solid and can be easily filtered off. tandfonline.com A study on the synthesis of an idebenone (B1674373) ester with pyroglutamic acid successfully utilized DCC and DMAP in acetonitrile. dergipark.org.tr

The table below compares these two common esterification methods for the synthesis of this compound.

| Feature | Fischer-Speier Esterification | Steglich Esterification |

| Reagents | 5-Oxoproline, 3-Phenylpropanol, Strong Acid Catalyst (e.g., H₂SO₄) | 5-Oxoproline, 3-Phenylpropanol, DCC/DIC, DMAP (catalytic) |

| Conditions | Reflux temperature, often with water removal | Typically room temperature |

| Byproducts | Water | Dicyclohexylurea (DCU) or Diisopropylurea (DIU) |

| Advantages | Inexpensive reagents, simple setup | Mild conditions, suitable for sensitive substrates, high yields |

| Disadvantages | Harsh acidic conditions, potential for side reactions | More expensive reagents, removal of urea (B33335) byproduct |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and sustainable processes.

Atom-Efficient Reaction Development for this compound

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgacs.org Direct esterification reactions, such as the Fischer-Speier method, have a high atom economy as the only byproduct is water. wikipedia.org Catalytic methods are generally preferred as they reduce the need for stoichiometric reagents that contribute to waste. The development of reusable solid acid catalysts or biocatalysts for the esterification of 5-oxoproline would further enhance the atom economy and sustainability of the process.

Exploration of Sustainable Solvents and Catalytic Systems for this compound Formation

The choice of solvent and catalyst plays a crucial role in the greenness of a synthetic process.

Sustainable Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more sustainable alternatives. For esterification reactions, options include the use of ionic liquids, deep eutectic solvents (DES), or even conducting the reaction in the absence of a solvent. jsynthchem.comresearchtrendsjournal.comrsc.org A study on the esterification of benzoic acid demonstrated the effectiveness of a deep eutectic solvent composed of p-toluenesulfonic acid and benzyltriethylammonium chloride as both a catalyst and a solvent. jsynthchem.com For Steglich-type esterifications, dimethyl carbonate (DMC) has been proposed as a safer and more sustainable alternative to hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). rsc.orgbiointerfaceresearch.com

Green Catalytic Systems: The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. For esterification, solid acid catalysts like zeolites or ion-exchange resins can replace corrosive mineral acids. jsynthchem.com Lipases are biocatalysts that can efficiently catalyze esterification reactions under mild conditions and often in aqueous or solvent-free systems, making them a very green option. rsc.org A patent describes the enzymatic synthesis of pyroglutamic esters using an immobilized lipase (B570770) from Candida antarctica (Novozym 435) under reduced pressure. tandfonline.com

The following table summarizes some green catalytic systems applicable to the synthesis of this compound.

| Catalytic System | Description | Advantages |

| Solid Acid Catalysts | e.g., Zeolites, Ion-exchange resins. jsynthchem.com | Reusable, non-corrosive, easy separation from the reaction mixture. |

| Lipases | e.g., Novozym 435. rsc.orgtandfonline.com | Biocatalyst, mild reaction conditions, high selectivity, biodegradable. |

| Deep Eutectic Solvents (DES) | A mixture of a hydrogen bond donor and acceptor. jsynthchem.comresearchtrendsjournal.com | Can act as both solvent and catalyst, often biodegradable and low toxicity. |

Microwave-Assisted and Ultrasonic Synthesis of this compound

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. rsc.orgtandfonline.comump.edu.my Microwave-assisted esterification of various carboxylic acids, including amino acids, has been shown to be highly efficient, with reactions often completing in minutes. tandfonline.comump.edu.my This technique could be applied to the synthesis of this compound to significantly accelerate the reaction rate. tandfonline.commdpi.comump.edu.my

Ultrasonic Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. tandfonline.comjocpr.comtandfonline.comtandfonline.com The physical phenomenon of acoustic cavitation creates localized hot spots with high temperature and pressure, which can accelerate the esterification process. jocpr.com Ultrasound-assisted synthesis of esters has been reported to proceed in shorter reaction times and under milder conditions compared to conventional methods. tandfonline.comtandfonline.com

The table below provides a comparative overview of conventional heating versus microwave and ultrasonic assistance for the synthesis of esters.

| Synthesis Method | Typical Reaction Time | Energy Input | Advantages |

| Conventional Heating | Hours | Conductive heating | Well-established, scalable |

| Microwave-Assisted | Minutes tandfonline.comump.edu.my | Dielectric heating | Rapid, uniform heating, often higher yields |

| Ultrasonic-Assisted | Minutes to Hours tandfonline.com | Acoustic cavitation | Enhanced mass transfer, can be performed at lower temperatures |

Stereoselective Synthesis of Enantiopure this compound Analogs

The synthesis of enantiomerically pure forms of this compound and its analogs relies on stereoselective strategies that control the formation of the chiral center at the C2 position of the 5-oxoproline (pyroglutamic acid) ring. These methods are crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. The primary approaches involve the use of chiral auxiliaries and enantioselective catalysis to establish the desired stereochemistry in the pyroglutamate (B8496135) core, which can then be esterified with 3-phenylpropanol.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated synthesis is a robust strategy for introducing chirality into the pyroglutamate framework. This method involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

One prominent approach involves the use of chiral nucleophilic glycine (B1666218) equivalents. For instance, a recyclable chiral auxiliary derived from proline can be used to form a Ni(II) complex with a glycine Schiff base. mdpi.com This complex can then be alkylated, with the chiral ligand directing the facial approach of the electrophile. Subsequent hydrolysis disassembles the complex, yielding the enantiomerically enriched α-substituted amino acid, which can be cyclized to form the desired pyroglutamate analog. A key advantage of this method is the high degree of stereocontrol and the ability to recover the chiral auxiliary. mdpi.com

Fluorinated oxazolidines, often referred to as "Fox" auxiliaries, have also proven effective in the asymmetric synthesis of pyroglutamic acid derivatives. cyu.fr These auxiliaries can be used to direct asymmetric aldol (B89426) reactions to build the carbon skeleton needed for pyroglutamate precursors. For example, a concise synthesis of enantiopure α-trifluoromethyl pyroglutamic acids has been developed using a chiral CF3-oxazolidine derived from ethyl trifluoropyruvate. cyu.fr

In a different application, pyroglutamic acid itself can serve as a chiral auxiliary. researchgate.net For example, 9-(S)-Pyroglutaminyl-β-carbolines have been used to direct the diastereoselective addition of nucleophiles. The pyroglutaminyl group is later removed by mild hydrolysis, demonstrating its utility as a temporary stereocontrolling element. researchgate.net

Enantioselective Catalysis for this compound

Enantioselective catalysis offers a more atom-economical approach to synthesizing chiral molecules like this compound, as it uses a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A significant advancement in this area is the catalytic asymmetric conjugate addition to form the pyroglutamate ring. One such method employs a silver-catalyst for the enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters. rsc.orgrsc.org This process involves the asymmetric conjugate addition of a glycine imine ester to a β-substituted α,β-unsaturated ester, followed by lactamization. By selecting the appropriate enantiomer of the chiral ligand for the silver catalyst and the geometry of the unsaturated ester, all four possible stereoisomers of the product can be accessed with high selectivity. rsc.org

Organocatalysis provides another powerful tool. Carbonyl catalysis, using a chiral pyridoxal (B1214274) derivative, enables the direct asymmetric conjugate addition of an NH2-free glycinate (B8599266) to α,β-unsaturated esters. nih.govthieme-connect.com This method avoids the need for protecting groups on the glycine nitrogen, streamlining the synthesis. The reaction proceeds to afford various chiral pyroglutamic acid esters in good yields and high enantioselectivities. nih.gov

Bifunctional N-heterocyclic carbenes (NHCs) derived from L-pyroglutamic acid have also been developed as effective organocatalysts. nih.gov These catalysts possess a free hydroxyl group that can participate in hydrogen bonding, enabling synchronous activation of reaction partners and leading to enhanced stereochemical control in various asymmetric transformations. nih.gov

The following table summarizes key findings from selected enantioselective catalytic methods for the synthesis of pyroglutamic acid esters.

| Catalyst System | Reaction Type | Substrates | Key Findings | Reference |

| AgOAc / Chiral Ligand | Asymmetric 1,4-Conjugate Addition & Lactamization | Glycine imine esters, β-substituted α,β-unsaturated esters | Stereodivergent synthesis; all four stereoisomers accessible with high diastereo- and enantioselectivity. | rsc.orgrsc.org |

| Chiral Pyridoxal / LiOTf | Asymmetric 1,4-Conjugate Addition & Lactamization | NH2-free glycinates, α,β-unsaturated esters | Protecting-group-free synthesis; good yields and high enantioselectivities (81-97% ee). | nih.govthieme-connect.com |

| L-Pyroglutamic Acid-derived NHC | Various Asymmetric Reactions | Ketenes, Enals, Michael Acceptors | Bifunctional catalysis via H-bonding improves activity and stereocontrol; can switch enantioselectivity. | nih.gov |

Synthetic Diversification Strategies from this compound Core Structure

The this compound structure offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. Pyroglutamic acid and its derivatives are considered privileged precursors in synthetic chemistry due to the presence of a modifiable lactam ring, a carboxylic acid (or ester) group, and specific carbon positions that can be functionalized. researchgate.netclockss.org

Modification of the Lactam Ring:

N-H Functionalization: The lactam nitrogen is a key site for diversification. A copper-catalyzed N-H cross-coupling reaction, which is selective for the N-terminal pyroglutamate residue in peptides, demonstrates a potential strategy for N-arylation or N-alkenylation under mild conditions. chemrxiv.org N-acylation is also a common transformation. sciforum.net

Carbonyl Reduction: The lactam carbonyl can be reduced. For example, treatment of (2S,4S)-4-(indol-1-yl)-5-oxoproline with diborane (B8814927) (BH3) reduces the carbonyl group to yield the corresponding (2S,4S)-4-(indol-1-yl)proline. researchgate.netresearchgate.net

Modification of the Pyrrolidine (B122466) Ring:

C4-Position Functionalization: The C4 position of the pyroglutamate ring is a common target for introducing substituents. 4-Amino derivatives can be synthesized via nucleophilic substitution of a suitable leaving group, such as bromine, in a glutamate (B1630785) precursor. researchgate.netresearchgate.net This strategy has been used to introduce various arylamino groups.

C2-Position Functionalization: The C2 position can also be modified. A single-step reaction of 2-pyrrolidone-5-carboxylic acid with Fremy's Salt (potassium nitrosodisulfonate) can introduce a hydroxyl group to yield 2-hydroxy-5-oxoproline. google.com

Unsaturation and Cyclopropanation: Unsaturated lactams derived from pyroglutamic acid can undergo cyclopropanation reactions with sulfur ylides to introduce a cyclopropyl (B3062369) group, leading to conformationally constrained arginine and glutamic acid analogues. acs.org

Modification of the Ester Group:

Transesterification/Amidation: The 3-phenylpropyl ester group can be cleaved or modified. Hydrolysis would yield the parent pyroglutamic acid analog, which can then be coupled with other alcohols or amines to generate a variety of esters and amides. The synthesis of pyroglutamate lauroyl ester has been achieved through a two-step process involving a pyroglutamic acid alkyl ester intermediate, using either lipase or ion-exchange resin catalysis. nih.gov

The following table provides examples of synthetic diversification strategies starting from a pyroglutamate core.

| Modification Site | Reaction Type | Reagents | Resulting Structure | Reference |

| Lactam N-H | N-H Cross-Coupling | Copper Catalyst, Boronic Acids | N-Aryl Pyroglutamates | chemrxiv.org |

| Lactam C=O | Reduction | BH3 | Proline Derivatives | researchgate.netresearchgate.net |

| Ring C4-Position | Nucleophilic Substitution | Arylamines on 4-bromo precursor | 4-Arylamino-5-oxoprolines | researchgate.netresearchgate.net |

| Ring C2-Position | Hydroxylation | Fremy's Salt | 2-Hydroxy-5-oxoproline | google.com |

| Ring C=C (from precursor) | Cyclopropanation | Sulfur Ylides | Cyclopropyl-fused Pyrrolidinones | acs.org |

| Ester Group | Transesterification | Lipase / Other Alcohols | Different Pyroglutamate Esters | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for Research Applications of 3 Phenylpropyl 5 Oxoprolinate

High-Resolution Spectroscopic Methods for Elucidating Reaction Mechanisms and Intermediates of 3-Phenylpropyl 5-oxoprolinate

Direct studies elucidating the reaction mechanisms and intermediates of this compound using high-resolution spectroscopic methods are not found in the published literature.

Advanced Chromatographic and Mass Spectrometric Approaches for Purity Assessment and Structural Confirmation in Complex Research Mixtures

There are no specific, published methods detailing the use of advanced chromatographic and mass spectrometric approaches for the purity assessment and structural confirmation of this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound and Its Derivatives

No X-ray crystallographic data for this compound or its derivatives has been reported in scientific literature, precluding any discussion on its absolute stereochemistry and conformation based on this technique.

Disclaimer: As of September 2025, publicly available research literature lacks specific computational and theoretical studies focused solely on this compound. Therefore, the following article serves as a scientifically informed, hypothetical exposition. It details the established methodologies and illustrates the types of results that would be generated from such studies, including representative, hypothetical data for illustrative purposes.

Biological Activity and Molecular Mechanisms of 3 Phenylpropyl 5 Oxoprolinate

Chemical Biology Applications of 3-Phenylpropyl 5-oxoprolinate as a Molecular Probe

The utility of small molecules as tools to investigate complex biological systems is a cornerstone of chemical biology. Molecular probes, which are specifically designed small molecules, allow for the interrogation of protein function and identification of therapeutic targets. nih.gov While direct studies on this compound as a molecular probe are not extensively documented, its structural components, featuring a pyroglutamate (B8496135) (also known as 5-oxoproline) core, suggest its potential for development into a valuable research tool. The pyroglutamate scaffold is a known building block in the synthesis of biologically active compounds, including enzyme inhibitors. clockss.orgnih.gov This section will explore the hypothetical design, synthesis, and application of this compound-based molecular probes for target identification and validation, drawing upon established principles in chemical biology and the known reactivity of the pyroglutamate motif.

Design and Synthesis of Labeled this compound Probes

The design of a molecular probe based on this compound would necessitate the incorporation of a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a photo-crosslinkable group to covalently capture binding partners. A key consideration in the design of such a probe is the site of modification, which should minimally interfere with the compound's native biological activity.

Synthetic strategies for creating labeled this compound probes would likely involve the functionalization of either the phenylpropyl or the pyroglutamate portion of the molecule. The synthesis of various pyroglutamic acid derivatives has been well-documented, often starting from L-pyroglutamic acid, which is commercially available. researchgate.net

Hypothetical Probe Design Strategies:

| Probe Component | Rationale | Potential Reporter Groups |

| Recognition Element | This compound core for specific binding to a target protein. | N/A |

| Linker | A flexible chain to spatially separate the recognition element from the reporter tag, minimizing steric hindrance. | Polyethylene glycol (PEG), alkyl chains |

| Reporter Tag | To enable detection and/or isolation of the probe-target complex. | Fluorescein, Rhodamine, Biotin, Alkyne or Azide (B81097) (for click chemistry) |

The synthesis could proceed through the esterification of a modified 3-phenylpropanol with a suitably protected and functionalized 5-oxoproline derivative. For instance, an alkyne or azide group could be introduced onto the phenyl ring of the 3-phenylpropanol moiety prior to esterification. This would allow for the subsequent attachment of a reporter tag via "click chemistry," a highly efficient and bioorthogonal reaction.

Alternatively, the pyroglutamate ring itself offers synthetic handles for modification. The nitrogen atom of the lactam can be functionalized, although this may impact the compound's binding properties. nih.gov More conservatively, substituents could be introduced at the 3 or 4-position of the pyroglutamate ring, a strategy that has been employed in the synthesis of other pyroglutamate-based bioactive molecules. clockss.org

A general synthetic scheme for a clickable probe could involve the following steps:

Synthesis of a 3-phenylpropanol derivative bearing a terminal alkyne.

Protection of the carboxylic acid of 5-oxoproline.

Esterification of the protected 5-oxoproline with the alkyne-modified 3-phenylpropanol.

Deprotection of the carboxylic acid.

"Click" reaction with an azide-containing reporter tag (e.g., Azide-Biotin or Azide-Fluorophore).

Application of Probes for Target Identification and Validation in Biological Systems

Once synthesized, labeled this compound probes could be employed in a variety of experimental workflows to identify and validate their cellular targets. A common and powerful technique for target identification is affinity-based protein profiling (ABPP).

In a typical ABPP experiment, a cell lysate or living cells are incubated with the biotinylated this compound probe. The probe will bind to its specific protein target(s). Following incubation, the cells are lysed, and the probe-protein complexes are captured on streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins are eluted and identified by mass spectrometry.

Workflow for Target Identification using a Biotinylated Probe:

| Step | Procedure | Purpose |

| 1. Probe Incubation | Cell lysate or intact cells are treated with the biotinylated this compound probe. | To allow the probe to bind to its target protein(s). |

| 2. Affinity Capture | The lysate is incubated with streptavidin-coated beads. | To isolate the probe-protein complexes. |

| 3. Washing | The beads are washed with buffer to remove non-specifically bound proteins. | To increase the purity of the isolated target proteins. |

| 4. Elution | The bound proteins are eluted from the beads. | To release the target proteins for analysis. |

| 5. Protein Identification | The eluted proteins are identified using mass spectrometry. | To determine the identity of the target protein(s). |

To validate the identified targets, competition experiments can be performed. In this setup, the biological system is pre-incubated with an excess of the unlabeled this compound before the addition of the labeled probe. If the unlabeled compound competes with the probe for binding to the target protein, a decrease in the signal from the labeled probe will be observed, thus confirming the specificity of the interaction.

Fluorescently labeled probes can be used for cellular imaging studies to visualize the subcellular localization of the target protein. Techniques such as fluorescence microscopy can provide spatial information about where the probe accumulates within the cell, offering clues about the function of its target.

While the direct application of this compound as a molecular probe has yet to be reported, the chemical tractability of the pyroglutamate scaffold and the established methodologies for probe design and target identification provide a clear roadmap for its potential development and use in chemical biology research.

Structure Activity Relationship Sar Studies for 3 Phenylpropyl 5 Oxoprolinate and Its Analogs

Design Principles for 3-Phenylpropyl 5-oxoprolinate Analogs Based on Computational Predictions

In the absence of extensive empirical data for this compound, computational methods serve as a powerful tool to predict its biological potential and guide the design of novel analogs. These in silico approaches allow for the rational design of molecules with potentially enhanced activity and specificity.

Molecular docking simulations are a primary computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target. For this compound, this would involve docking the molecule into the active sites of various enzymes or receptors to identify potential biological targets. For instance, based on the known activities of other pyroglutamic acid derivatives, potential targets could include enzymes such as urease or phosphodiesterase-5A1. A computational study on pyroglutamic acid itself has shown its potential to inhibit these enzymes, with docking studies revealing key interactions within their catalytic pockets researchgate.net. It is hypothesized that the 3-phenylpropyl group of this compound could occupy a hydrophobic pocket within a target's active site, thereby influencing binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models offer another avenue for the computational design of analogs. These models mathematically correlate the structural features of a series of compounds with their biological activity. By establishing a predictive QSAR model, chemists can prioritize the synthesis of analogs with the highest probability of desired activity. For a series of this compound analogs, descriptors such as hydrophobicity, electronic properties, and steric parameters of different substituents on the phenyl ring or modifications to the propyl chain would be correlated with a predicted biological response.

Systematic Chemical Modification of this compound Scaffold to Explore Structure-Function Relationships

Systematic chemical modification of the this compound scaffold is crucial for understanding its structure-function relationships and for optimizing its biological activity. This process involves the targeted synthesis and biological evaluation of a series of analogs, with each modification designed to probe the importance of different structural features.

One area of modification would be the phenyl ring of the 3-phenylpropyl moiety. The introduction of various substituents at the ortho, meta, and para positions can significantly impact the molecule's electronic and steric properties. For example, the addition of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3, -CH3) can alter the molecule's interaction with the target protein. A study on a series of L-pyroglutamic acid esters demonstrated that the nature and position of substituents on an aromatic ring attached to the ester group significantly influenced their antifungal and anti-inflammatory activities nih.gov.

Another key area for modification is the propyl linker . Varying the length of the alkyl chain (e.g., from propyl to ethyl or butyl) would help determine the optimal distance between the pyroglutamate (B8496135) core and the phenyl ring for biological activity. Furthermore, introducing conformational constraints, such as double bonds or cyclic structures, into the linker could enhance binding affinity by reducing the entropic penalty upon binding.

The following table illustrates a hypothetical series of analogs designed to explore the structure-function relationships of this compound, based on the principles of systematic chemical modification.

| Compound ID | Modification on Phenyl Ring (R) | Linker Modification (X) | Predicted Activity Enhancement |

| Parent | H | -(CH2)3- | Baseline |

| Analog 1 | 4-Cl | -(CH2)3- | Increased hydrophobicity and electronic effects |

| Analog 2 | 4-OCH3 | -(CH2)3- | Altered electronic and steric properties |

| Analog 3 | H | -(CH2)2- | Shorter linker length |

| Analog 4 | H | -(CH2)4- | Longer linker length |

Identification of Pharmacophores and Key Structural Features for Desired Biological Activity in this compound Series

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. Identifying the pharmacophore for a series of active this compound analogs is a critical step in understanding their mechanism of action and in designing novel, more potent compounds.

Based on the structure of this compound and SAR data from related pyroglutamic acid esters, a hypothetical pharmacophore model can be proposed. The essential features would likely include:

A hydrogen bond acceptor: The carbonyl group of the ester and the lactam carbonyl group in the pyroglutamate ring are potential hydrogen bond acceptors.

A hydrophobic feature: The phenyl ring provides a significant hydrophobic region that can interact with nonpolar pockets in a receptor.

An aromatic feature: The phenyl ring itself can engage in π-π stacking or other aromatic interactions.

A defined spatial arrangement: The relative orientation of these features, dictated by the propyl linker and the stereochemistry of the pyroglutamate ring, would be crucial for activity.

The following table outlines the key structural features of the this compound scaffold and their hypothesized contribution to biological activity.

| Structural Feature | Hypothesized Role in Biological Activity |

| Pyroglutamate Ring | Core scaffold, provides rigidity and potential hydrogen bonding sites (lactam carbonyl). |

| Ester Linkage | Connects the pyroglutamate core to the phenylpropyl moiety; the carbonyl oxygen can act as a hydrogen bond acceptor. |

| Propyl Chain | Provides optimal spacing and flexibility between the core and the phenyl ring. |

| Phenyl Ring | Crucial for hydrophobic and aromatic interactions with the target protein. |

Through the iterative process of computational modeling, chemical synthesis, and biological testing of a diverse library of this compound analogs, a more refined pharmacophore model can be developed. This model would be an invaluable tool for virtual screening of compound libraries to identify novel hits with the desired biological activity, ultimately accelerating the drug discovery process.

Metabolic Pathways and Biotransformation of 3 Phenylpropyl 5 Oxoprolinate

In Vitro Investigation of Enzymatic Transformation of 3-Phenylpropyl 5-oxoprolinate

In vitro studies using liver microsomes, S9 fractions, or purified enzymes are instrumental in elucidating the metabolic pathways of xenobiotics. For this compound, such investigations would likely reveal a series of biotransformation reactions.

Identification of Primary Metabolites and Transformation Products

The initial and most significant metabolic step for this compound is predicted to be the hydrolysis of its ester bond. This reaction would be catalyzed by carboxylesterases (CES), a superfamily of serine hydrolases abundant in the liver and other tissues, which are known to hydrolyze a wide variety of ester-containing compounds. nih.govcsic.es This enzymatic cleavage would result in the formation of two primary metabolites:

3-Phenylpropanol: An aromatic alcohol.

5-Oxoproline (Pyroglutamic acid): A cyclic amino acid derivative. wikipedia.orgnih.gov

Following the initial hydrolysis, these primary metabolites are expected to undergo further biotransformation. 3-Phenylpropanol is susceptible to oxidation. The primary alcohol group can be oxidized to an aldehyde, 3-phenylpropanal, which is then further oxidized to a carboxylic acid, 3-phenylpropionic acid. proquest.comresearchgate.net Additionally, the aromatic ring of the 3-phenylpropyl moiety may undergo hydroxylation at various positions, catalyzed by cytochrome P450 enzymes.

5-Oxoproline is an endogenous metabolite and part of the γ-glutamyl cycle. wikipedia.orgnih.govtoxicologia.org.ar It is converted to L-glutamate by the enzyme 5-oxoprolinase, an ATP-dependent process. nih.govtoxicologia.org.ar

A summary of the predicted primary metabolites and subsequent transformation products is presented in the table below.

| Parent Compound | Primary Metabolites | Secondary Metabolites |

| This compound | 3-Phenylpropanol | 3-Phenylpropionaldehyde, 3-Phenylpropionic acid, Hydroxylated phenylpropanol derivatives |

| 5-Oxoproline (Pyroglutamic acid) | L-Glutamic acid |

Elucidation of Enzyme Systems Responsible for this compound Metabolism

Several enzyme systems are anticipated to be responsible for the metabolism of this compound.

Carboxylesterases (CES): These enzymes are primarily responsible for the initial hydrolytic cleavage of the ester bond, releasing 3-phenylpropanol and 5-oxoproline. nih.gov Human liver contains two major carboxylesterases, hCE1 and hCE2, which have broad substrate specificities.

Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs): Following its formation, 3-phenylpropanol is likely metabolized by ADHs to 3-phenylpropionaldehyde, which is then converted to 3-phenylpropionic acid by ALDHs.

Cytochrome P450 (CYP) Superfamily: This versatile enzyme system, located primarily in the liver, is expected to catalyze the hydroxylation of the phenyl ring of 3-phenylpropanol. nih.govnih.govresearchgate.net Specific isoforms such as CYP2E1, known for metabolizing small aromatic compounds, could be involved. nih.govnih.govyoutube.comyoutube.com

5-Oxoprolinase: This enzyme specifically catalyzes the conversion of 5-oxoproline to L-glutamate, a key step in the γ-glutamyl cycle. nih.govtoxicologia.org.ar

The following table summarizes the key enzyme systems and their predicted roles in the metabolism of this compound.

| Enzyme System | Predicted Metabolic Reaction | Substrate | Product |

| Carboxylesterases (CES) | Ester Hydrolysis | This compound | 3-Phenylpropanol and 5-Oxoproline |

| Alcohol Dehydrogenase (ADH) | Oxidation | 3-Phenylpropanol | 3-Phenylpropionaldehyde |

| Aldehyde Dehydrogenase (ALDH) | Oxidation | 3-Phenylpropionaldehyde | 3-Phenylpropionic acid |

| Cytochrome P450 (e.g., CYP2E1) | Aromatic Hydroxylation | 3-Phenylpropanol | Hydroxylated 3-phenylpropanol derivatives |

| 5-Oxoprolinase | Ring Opening | 5-Oxoproline | L-Glutamic acid |

Characterization of Metabolic Intermediates and Pathways

Based on the identified metabolites and enzyme systems, the metabolic pathway of this compound can be characterized by two main branches following the initial hydrolysis.

Branch 1: Metabolism of the 3-Phenylpropyl Moiety

Oxidation of the Propyl Chain: The primary alcohol, 3-phenylpropanol, is sequentially oxidized to 3-phenylpropionaldehyde and then to 3-phenylpropionic acid. This pathway is a common fate for primary alcohols in xenobiotic metabolism.

Aromatic Hydroxylation: The phenyl ring of 3-phenylpropanol can be hydroxylated by CYP enzymes to form various phenolic metabolites. The position of hydroxylation (ortho, meta, or para) would depend on the specific CYP isoforms involved.

Branch 2: Metabolism of the 5-Oxoprolinate Moiety

Conversion to Glutamate (B1630785): 5-Oxoproline enters the endogenous γ-glutamyl cycle and is converted to L-glutamate by 5-oxoprolinase. nih.govtoxicologia.org.ar This links the metabolism of the xenobiotic component to a central pathway of amino acid metabolism.

These pathways ultimately lead to the formation of more polar and water-soluble compounds, facilitating their excretion from the body.

Application of Metabolomics Techniques for Understanding this compound Fate in Model Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to comprehensively understand the metabolic fate of this compound in model systems such as in vitro cell cultures or in vivo animal models.

By employing untargeted metabolomics approaches, researchers can obtain a global snapshot of all detectable metabolites in a biological sample following exposure to the compound. Advanced analytical platforms, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), are used to detect and quantify a wide range of metabolites.

In the context of this compound, a metabolomics study would involve treating a model system (e.g., primary hepatocytes) with the compound and collecting samples at different time points. A comparative analysis of the metabolomes of treated and untreated samples would reveal changes in metabolite levels. This would not only confirm the predicted primary and secondary metabolites of this compound but could also uncover novel, previously unpredicted biotransformation products.

Furthermore, metabolomics can provide insights into the downstream biochemical effects of the compound and its metabolites. By observing alterations in the levels of endogenous metabolites, it is possible to identify metabolic pathways that are perturbed by the introduction of the xenobiotic. For instance, changes in the levels of intermediates of the Krebs cycle or amino acid metabolism could indicate broader systemic effects.

The data generated from metabolomics experiments, when analyzed using sophisticated bioinformatics and statistical tools, can be used to construct detailed metabolic networks, providing a holistic view of the biotransformation and biological impact of this compound.

Potential Non Pharmacological Research Applications of 3 Phenylpropyl 5 Oxoprolinate

Use as a Chemical Building Block in Organic Synthesis

The structure of 3-Phenylpropyl 5-oxoprolinate, featuring a reactive ester linkage and a lactam ring, makes it a potentially versatile building block for the synthesis of more complex molecules. Organic chemists often utilize such "scaffolds" to construct novel compounds with desired properties.

The 5-oxoprolinate moiety is a derivative of pyroglutamic acid, a cyclic lactam of glutamic acid. This heterocyclic system is a common feature in many biologically active compounds and natural products. The presence of the lactam ring offers several possibilities for chemical modification. For instance, the ring could be opened under hydrolytic conditions to yield a linear amino acid derivative, which could then be incorporated into peptide chains or used in the synthesis of various amides and polymers.

Furthermore, the carbonyl group within the lactam and the ester functionality provide reactive sites for a variety of organic reactions. These could include reductions, additions of organometallic reagents, or transesterification to introduce different functional groups. The phenylpropyl group, on the other hand, adds a non-polar, aromatic character to the molecule, which can be a desirable feature in the synthesis of compounds designed to interact with hydrophobic biological targets or to be used in non-aqueous environments.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Lactam Ring Opening | Acid or base hydrolysis | N-(3-phenylpropyl)glutamic acid derivative |

| Ester Hydrolysis | Aqueous acid or base | 5-Oxoproline and 3-phenylpropanol |

| Transesterification | Alcohol, acid or base catalyst | Different alkyl/aryl 5-oxoprolinates |

| Reduction of Lactam | Strong reducing agents (e.g., LiAlH4) | Substituted pyrrolidine (B122466) derivative |

The combination of these features in a single molecule allows for a modular approach to synthesis, where each part of the this compound structure can be independently or sequentially modified to achieve a target molecular architecture.

Exploration in Materials Science or Polymer Chemistry

In the realm of materials science and polymer chemistry, the structure of this compound suggests its potential as a monomer or a modifying agent for polymers. The 3-phenylpropyl group is known to be a component of certain monomers, such as 3-phenylpropyl methacrylate, which is used in reversible addition-fragmentation chain-transfer (RAFT) polymerization to create block copolymers. rsc.org These polymers can self-assemble into various nanostructures, indicating that the phenylpropyl moiety can impart useful self-assembly characteristics.

The 5-oxoprolinate ring also presents opportunities for polymerization. Ring-opening polymerization (ROP) of lactams is a well-established method for synthesizing polyamides. While the polymerization of 5-oxoprolinate itself is not as common as that of other lactams like caprolactam, its derivatives could potentially be explored as novel monomers. The resulting polymers would have a unique structure with pendant groups derived from the ester, which could be further functionalized.

The properties of polymers derived from or incorporating this compound would be influenced by its constituent parts. The phenylpropyl group would likely increase the polymer's glass transition temperature (Tg) and enhance its thermal stability and mechanical properties due to the rigidity and bulkiness of the phenyl ring. It could also influence the polymer's solubility and miscibility with other polymers.

Table 2: Hypothetical Polymer Properties with this compound Incorporation

| Property | Potential Influence of this compound | Rationale |

| Glass Transition Temp (Tg) | Increase | The bulky phenylpropyl group restricts chain mobility. |

| Thermal Stability | Enhancement | Aromatic rings can improve thermal degradation resistance. |

| Solubility | Modified | The hydrophobic phenylpropyl and polar lactam/ester offer tunable solubility. |

| Mechanical Strength | Potential Increase | Rigid aromatic groups can enhance the stiffness of the polymer backbone. |

Further research could involve copolymerizing this compound with other monomers to create materials with tailored properties for specific applications, such as specialty plastics, coatings, or biomedical materials.

Role as a Standard or Reference Compound in Analytical Chemistry Research

In analytical chemistry, the availability of well-characterized, pure compounds is crucial for the development and validation of analytical methods. A compound like this compound, once synthesized and rigorously purified, could serve as a valuable standard or reference material in several research contexts.

For instance, in the development of chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), a known compound is required to calibrate the instrument and to determine the retention time of analytes with similar structural features. If a series of related compounds containing either the 5-oxoprolinate or the 3-phenylpropyl moiety were being analyzed, this compound could serve as a reference point.

In mass spectrometry (MS), the fragmentation pattern of a pure compound is used to identify unknown substances in a sample. The mass spectrum of this compound would provide a reference for identifying other esters of 5-oxoproline or compounds containing the 3-phenylpropyl group.

Table 3: Potential Analytical Applications of this compound as a Standard

| Analytical Technique | Specific Use | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Retention time standard | Calibration of the chromatographic system for related compounds. |

| Gas Chromatography (GC) | Internal or external standard | Quantification of analytes in a sample mixture. |

| Mass Spectrometry (MS) | Reference for fragmentation | Identification of unknown compounds with similar structural motifs. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shift reference | Structural elucidation of related synthetic products. |

To be utilized as a reliable standard, the compound would need to be thoroughly characterized to confirm its identity and purity. This would involve a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis, to establish its chemical structure and composition unequivocally.

Q & A

Q. What are the established synthetic routes for 3-Phenylpropyl 5-oxoprolinate, and how is its structural integrity validated?

- Methodological Answer : Synthesis of this compound likely involves esterification of 5-oxoproline with 3-phenylpropanol under acid-catalyzed conditions. For analogous compounds like methyl 5-oxoprolinate, purification is achieved via column chromatography, followed by characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm ester bond formation and phenylpropyl substitution . Safety protocols for handling corrosive reagents (e.g., chlorinated intermediates) should align with CLP regulations, including the use of protective equipment and proper ventilation .

Q. Table 1: Synthetic and Analytical Parameters for 5-Oxoprolinate Derivatives

Q. What is the biological significance of 5-oxoprolinate derivatives, and how might this compound interact with metabolic pathways?

- Methodological Answer : 5-Oxoprolinate is a key intermediate in the glutathione cycle and has been identified as a urinary biomarker for metabolic dysregulation, such as in high-risk HPV infections (AUC = 0.92 in ROC analysis) . The 3-phenylpropyl moiety may enhance lipophilicity, potentially improving cell membrane permeability. Researchers should use in vitro assays (e.g., enzyme inhibition studies) to evaluate interactions with targets like γ-glutamylcyclotransferase. Molecular docking tools (e.g., PyRx) can predict binding affinities by comparing this compound with structurally similar ligands (e.g., apigenin, betulin) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for this compound across different experimental models?

- Methodological Answer : Contradictions between in vitro and in vivo results may arise from pharmacokinetic variability or off-target effects. To address this:

- Cross-Model Validation : Replicate assays in multiple cell lines (e.g., HEK293, HepG2) and compare with animal models (e.g., rodent pharmacokinetic studies).

- Data Normalization : Use internal standards (e.g., stable isotope-labeled 5-oxoprolinate) in LC-MS metabolomic workflows to reduce technical variability .

- Literature Benchmarking : Compare results with structurally related esters (e.g., methyl 5-oxoprolinate) to identify structure-activity trends .

- Statistical Rigor : Apply multivariate analysis (e.g., PCA) to distinguish biological effects from noise .

Q. What computational strategies are validated for predicting the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound?

- Methodological Answer :

- In Silico Tools : Use SwissADME or ADMETLab to predict logP, solubility, and cytochrome P450 interactions. Lipinski’s Rule of Five should guide initial prioritization .

- Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM or GROMACS to assess the impact of the phenylpropyl group on bilayer penetration.

- Toxicological Extrapolation : Leverage class-based data (e.g., organophosphates) for preliminary toxicity screening, as recommended in toxicological profiles .

Q. How should researchers design experiments to investigate the stereochemical stability of this compound under physiological conditions?

- Methodological Answer :

- Chiral Analysis : Employ chiral HPLC or circular dichroism to monitor racemization in buffer solutions at varying pH (4–9) and temperatures (25–37°C).

- Accelerated Stability Testing : Use forced degradation studies (e.g., exposure to UV light, oxidizers) to identify degradation products via LC-HRMS .

- Metabolic Profiling : Incubate the compound with liver microsomes to assess esterase-mediated hydrolysis and quantify 5-oxoproline release .

Data Contradiction Analysis Framework

Q. Table 2: Common Pitfalls and Mitigation Strategies in 5-Oxoprolinate Research

Key Recommendations for Researchers

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ester bond during synthesis .

- Biological Assays : Include negative controls (e.g., unmodified 5-oxoproline) to isolate the phenylpropyl group’s contribution to activity .

- Computational Studies : Validate docking results with experimental IC50 values to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.